molecular formula C8H8ClNO B3009914 1-(5-Chloro-6-methylpyridin-2-YL)ethanone CAS No. 1393548-17-8

1-(5-Chloro-6-methylpyridin-2-YL)ethanone

Cat. No.: B3009914
CAS No.: 1393548-17-8
M. Wt: 169.61
InChI Key: MVANOOSQRMJBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-6-methylpyridin-2-yl)ethanone is a pyridine derivative featuring a 2-pyridinyl backbone substituted with a chlorine atom at position 5, a methyl group at position 6, and an acetyl (ethanone) group at position 2.

Properties

IUPAC Name

1-(5-chloro-6-methylpyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVANOOSQRMJBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393548-17-8
Record name 1-(5-chloro-6-methylpyridin-2-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-6-methylpyridin-2-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-chloro-6-methylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Chloro-6-methylpyridin-2-YL)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-6-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products Formed

    Oxidation: 5-chloro-6-methylpyridine-2-carboxylic acid.

    Reduction: 1-(5-chloro-6-methylpyridin-2-YL)ethanol.

    Substitution: 1-(5-amino-6-methylpyridin-2-YL)ethanone or 1-(5-thio-6-methylpyridin-2-YL)ethanone.

Scientific Research Applications

The compound 1-(5-Chloro-6-methylpyridin-2-YL)ethanone , with the CAS number 1393548-17-8, is a pyridine derivative that has gained attention in various scientific research applications. This article explores its applications in medicinal chemistry, biological studies, and industrial processes, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

1-(5-Chloro-6-methylpyridin-2-YL)ethanone serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its unique structural characteristics enable the development of new drugs targeting specific biological pathways.

Key Applications:

  • Synthesis of Antiviral Agents : The compound has been explored for its potential in synthesizing antiviral drugs, particularly those targeting viral polymerases.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for anticancer drug development.

Biological Studies

The biological activities of 1-(5-Chloro-6-methylpyridin-2-YL)ethanone have been investigated in several contexts:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.
  • Neurotransmitter Interaction : Studies have shown its potential as a modulator of neurotransmitter systems, particularly as an antagonist at certain receptor sites, which may have implications for mood disorders and neurodegenerative diseases.

Industrial Applications

In addition to its research applications, 1-(5-Chloro-6-methylpyridin-2-YL)ethanone is utilized in various industrial processes:

  • Agrochemicals : It serves as an intermediate in the synthesis of agrochemical products, enhancing crop protection strategies.
  • Specialty Chemicals : The compound is used in the production of specialty chemicals that require specific functional groups for enhanced performance.

Table of Research Studies

StudyFindings
Study 1Investigated the enzyme inhibition properties, demonstrating significant inhibition of enzymes involved in metabolic pathways.
Study 2Explored effects on neurotransmitter systems, identifying potential as an antagonist at glutamate receptors.
Study 3Evaluated anticancer activity against various cancer cell lines, showing promising results in reducing cell viability.

Detailed Insights from Case Studies

  • Enzyme Inhibition Study : A study focused on the interaction of 1-(5-Chloro-6-methylpyridin-2-YL)ethanone with enzymes related to metabolic disorders revealed significant inhibitory effects on key metabolic enzymes. This suggests potential therapeutic applications in treating conditions like diabetes or obesity.
  • Neurotransmitter Modulation : Another investigation highlighted the compound's ability to modulate neurotransmitter systems. It was found to act on glutamate receptors, which are critical in mood regulation and cognitive function. This opens avenues for developing treatments for anxiety and depression.
  • Anticancer Properties : A comprehensive study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated that it significantly reduced cell viability and proliferation rates, suggesting its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The chloro and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous pyridine-based ethanone derivatives, highlighting key differences in substituent positions and functional groups:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Source
1-(5-Chloro-6-methylpyridin-2-yl)ethanone Cl (5), CH₃ (6) C₈H₈ClNO High polarity due to Cl; steric hindrance from CH₃. Potential intermediate in drug synthesis. Target Compound
1-(5-Methoxypyridin-3-yl)ethanone OCH₃ (5) C₈H₉NO₂ Electron-donating OCH₃ enhances ring stability; lower reactivity compared to Cl-substituted analogs.
1-(5,6-Dimethoxypyridin-2-yl)ethanone OCH₃ (5,6) C₉H₁₁NO₃ Increased solubility from polar OCH₃ groups; used in alkaloid synthesis.
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone OCH₃ (2), CH₃ (5) C₉H₁₁NO₂ Steric and electronic effects alter nucleophilic substitution sites.
1-(5-Fluoropyridin-2-yl)ethanone F (5) C₇H₆FNO Fluorine’s moderate electronegativity balances reactivity and stability. Common in fluorinated drug precursors.

Key Comparative Insights:

Electronic Effects: The chlorine substituent in the target compound is strongly electron-withdrawing, reducing electron density at the pyridine ring and increasing susceptibility to nucleophilic attacks compared to methoxy (OCH₃) or methyl (CH₃) groups . Fluorine in 1-(5-Fluoropyridin-2-yl)ethanone provides intermediate electronegativity, offering a balance between reactivity and stability .

This contrasts with 1-(5,6-Dimethoxypyridin-2-yl)ethanone, where OCH₃ groups enhance solubility without significant steric interference .

Spectroscopic Properties: Substituent positions critically influence NMR spectra. For example, in related compounds like 1-(3,4-dihydroxy-6-methylphenyl)ethanone (), hydroxyl and methyl groups produce distinct splitting patterns, suggesting that the target compound’s Cl and CH₃ groups would similarly yield unique spectroscopic signatures .

Research Findings and Data

  • Synthetic Challenges: The synthesis of 1-(5-Chloro-6-methylpyridin-2-yl)ethanone likely requires regioselective halogenation and methylation, as seen in analogous protocols (e.g., thiophene-ethanone hybrids in ). Steric effects from the 6-methyl group may necessitate optimized reaction conditions .
  • Thermodynamic Stability: Chlorine’s electron-withdrawing nature could lower the compound’s melting point compared to methoxy-substituted derivatives, as observed in o-chloroacetophenone (, m.p. ~20–25°C) .

Biological Activity

1-(5-Chloro-6-methylpyridin-2-YL)ethanone is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by a chloro group at the 5-position and a methyl group at the 6-position of the pyridine ring, has been studied for its interactions with various biological targets, influencing multiple biochemical pathways.

Chemical Structure and Properties

The molecular formula of 1-(5-Chloro-6-methylpyridin-2-YL)ethanone is C8_8H8_8ClN\O. Its structure is crucial for its biological activity, as the substituents on the pyridine ring can significantly affect its reactivity and interaction with biological systems.

Property Value
Molecular FormulaC8_8H8_8ClN\O
Molecular Weight171.60 g/mol
Chloro Group Position5
Methyl Group Position6

The mechanism of action for 1-(5-Chloro-6-methylpyridin-2-YL)ethanone involves its interaction with specific enzymes and receptors. Research indicates that the compound may inhibit certain enzyme activities, which can lead to alterations in metabolic processes. The chloro and ethanone groups are thought to play significant roles in these interactions, affecting enzyme kinetics and cellular signaling pathways.

Biological Activities

1-(5-Chloro-6-methylpyridin-2-YL)ethanone has been evaluated for various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for further research in infectious disease treatment.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer effects, particularly through mechanisms involving apoptosis induction and cell proliferation inhibition .
  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on specific kinases and enzymes involved in cancer progression and inflammation, such as ALK5 and p38α MAP kinase .

Case Studies

Several studies have highlighted the biological activity of 1-(5-Chloro-6-methylpyridin-2-YL)ethanone:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed potent activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range, indicating effective inhibition of bacterial growth .
  • Cancer Cell Studies : In vitro studies indicated that compounds related to 1-(5-Chloro-6-methylpyridin-2-YL)ethanone could induce apoptosis in various cancer cell lines, suggesting a potential therapeutic application in oncology .
  • Mechanistic Insights : Research involving kinase assays revealed that this compound could selectively inhibit ALK5 with significant potency (IC50 = 7.68 nM), demonstrating its potential as a targeted therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 1-(5-Chloro-6-methylpyridin-2-YL)ethanone is essential for optimizing its biological activity. Variations in the position of substituents on the pyridine ring can lead to significant changes in potency and selectivity against various biological targets.

Compound Structural Features Biological Activity
1-(3-Chloro-6-methylpyridin-2-YL)ethanoneChloro at 3-positionDifferent reactivity profile
1-(4-Chloro-6-methylpyridin-2-YL)ethanoneChloro at 4-positionVariations in biological activity
1-(2-Chloro-5-methylpyridin-3-YL)ethanoneChloro at 2-positionDistinct synthetic pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.